molecular formula C11H13NO3 B13488307 3-(N-phenylacetamido)propanoic acid

3-(N-phenylacetamido)propanoic acid

Cat. No.: B13488307
M. Wt: 207.23 g/mol
InChI Key: KSFLDPFPSJLFLA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-phenylacetamido)propanoic acid typically involves the reaction of phenylacetic acid with beta-alanine. One common method is the condensation reaction between phenylacetic acid and beta-alanine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to catalyze the reaction between phenylacetic acid and beta-alanine under mild conditions. This approach not only enhances the yield but also reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(N-phenylacetamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N-phenylacetamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenylpropanoic acid
  • Phenylacetic acid
  • Beta-alanine

Comparison

3-(N-phenylacetamido)propanoic acid is unique due to the presence of both a phenylacetamido group and a propanoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, its specific structure may confer unique biological activities that are not observed in other related compounds .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(N-acetylanilino)propanoic acid

InChI

InChI=1S/C11H13NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

KSFLDPFPSJLFLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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